N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of an iodophenyl group and a benzoxazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions One common method includes the reaction of 4-iodoaniline with 2-aminobenzoic acid under specific conditions to form the benzoxazole ringThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and other functionalized aromatic compounds .
Scientific Research Applications
N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The benzoxazole ring and iodophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Iodophenyl)benzamide
- N-(2-Iodophenyl)benzamide
- N-(3-Iodophenyl)benzamide
Uniqueness
N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of the benzoxazole ring and iodophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .
Properties
Molecular Formula |
C20H13IN2O2 |
---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H13IN2O2/c21-15-8-6-14(7-9-15)20-23-17-12-16(10-11-18(17)25-20)22-19(24)13-4-2-1-3-5-13/h1-12H,(H,22,24) |
InChI Key |
XCISRFVHVHZCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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